molecular formula C21H28N4O2 B3005687 2-({1-[(氧杂-4-基)甲基]哌啶-4-基}甲基)-6-(吡啶-4-基)-2,3-二氢哒嗪-3-酮 CAS No. 2097928-07-7

2-({1-[(氧杂-4-基)甲基]哌啶-4-基}甲基)-6-(吡啶-4-基)-2,3-二氢哒嗪-3-酮

货号 B3005687
CAS 编号: 2097928-07-7
分子量: 368.481
InChI 键: PJDIUFYGWHVGJB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-({1-[(Oxan-4-yl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one" is a complex molecule that likely exhibits a range of biological activities due to its structural features, which include a piperidine and pyridine moiety. The presence of these heterocyclic components is often associated with pharmacological properties, as seen in various research efforts to synthesize related structures for potential therapeutic applications .

Synthesis Analysis

The synthesis of related piperidine derivatives has been explored through methods such as the one-pot oxidative decarboxylation-beta-iodination of amino acids, which allows for the introduction of different substituents at the C-2 position and the formation of trans relationships between C-2 and C-3 substituents . Additionally, cycloaddition reactions followed by functional group transformations have been used to create substituted piperidinecarboxamides, which are of interest as potential Substance P antagonists . These methods could potentially be adapted for the synthesis of the compound , considering its structural similarities.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques. For instance, 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime was analyzed using single-crystal X-ray diffraction, revealing a nonplanar molecule with the piperidine ring adopting a chair conformation . Such detailed structural analysis is crucial for understanding the conformational preferences of the compound and its potential interactions with biological targets.

Chemical Reactions Analysis

The reactivity of the compound can be inferred from related studies. For example, the lactone cleavage of 4-(Hetero)aryl-2-oxa-5-azabicyclo[2.2.2]octan-3-ones by reaction with amines yields substituted piperidinecarboxamides . This suggests that the compound may also undergo similar reactions, given its structural resemblance to these lactones. Moreover, the presence of a pyridazinone moiety, as seen in the synthesis of 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones, indicates potential for cycloaddition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be extrapolated from related structures. For instance, the crystal structure analysis of similar compounds provides insights into their solid-state properties, such as crystal system, space group, and molecular conformation . NMR studies and conformational calculations of analogues like octahydro-2H-pyrido[1,2-a]pyrazines help in understanding the dynamic behavior of these molecules in solution . These analyses are essential for predicting the solubility, stability, and overall reactivity of the compound.

科学研究应用

研究应用和化学研究

  1. 化学合成和结构分析

    • 研究重点是六氢吡啶衍生物和其他相关化合物的合成、结构分析和构象研究。例如,卡希尔和克拉布(1972 年)探索了六氢吡啶衍生物化合物的质子磁共振研究,深入了解了它们的构型和构象 (Cahill & Crabb, 1972)
  2. 药物应用

    • 一些衍生物因其潜在的药物应用而受到研究,包括充当受体激动剂或用于治疗特定疾病。例如,哈伯尼克尔 (2001) 讨论了氮杂环丁烷、吡咯烷和哌啶衍生物在药物市场中的重要性,强调了它们在偏头痛治疗和其他疾病中的用途 (Habernickel, 2001)
  3. 晶体学和分子结构

    • 已经对相关化合物进行了详细的晶体学研究,深入了解了它们的分子结构和相互作用。王和平(2006 年)展示了利培酮氯化物水合物的晶体结构,显示了其组成环的构象以及通过氢键稳定晶体堆积 (Wang & Pan, 2006)
  4. 抗惊厥特性

    • 已经研究了抗惊厥药物(包括取代的哒嗪)的结构和电子特性,以了解它们的药理特性。乔治等人(1989 年)分析了多种抗惊厥化合物的晶体结构和电子特性,阐明了它们的潜在作用机制 (Georges et al., 1989)

属性

IUPAC Name

2-[[1-(oxan-4-ylmethyl)piperidin-4-yl]methyl]-6-pyridin-4-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2/c26-21-2-1-20(19-3-9-22-10-4-19)23-25(21)16-17-5-11-24(12-6-17)15-18-7-13-27-14-8-18/h1-4,9-10,17-18H,5-8,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJDIUFYGWHVGJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=NC=C3)CC4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({1-[(Oxan-4-yl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。